2-(Naphthalen-1-yl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H13N |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-naphthalen-1-ylquinoline |
InChI |
InChI=1S/C19H13N/c1-3-9-16-14(6-1)8-5-10-17(16)19-13-12-15-7-2-4-11-18(15)20-19/h1-13H |
InChI Key |
IXVWMXLBXQAMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthalen 1 Yl Quinoline and Analogues
Classical Annulation Reactions for Quinoline (B57606) Ring Formation
The formation of the quinoline ring system has been a subject of extensive research, leading to the development of several named reactions that are still widely used today. These reactions typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound, followed by cyclization and aromatization.
Friedländer Synthesis and its Mechanistic Adaptations
The Friedländer synthesis is a versatile and direct method for producing quinolines from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comorganic-chemistry.org To synthesize 2-(naphthalen-1-yl)quinoline, one would react 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with 1-acetylnaphthalene. The reaction is typically catalyzed by acids or bases. jk-sci.com
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second proposed pathway begins with the formation of a Schiff base between the amino group of the aniline derivative and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring. wikipedia.org The reaction conditions can be tuned to favor one pathway over the other. For instance, acid catalysis often promotes the aldol-first mechanism, while base catalysis can facilitate the Schiff base pathway. jk-sci.comresearchgate.net
Modern adaptations of the Friedländer synthesis focus on milder reaction conditions and improved efficiency. Catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids have been employed to promote the reaction. organic-chemistry.orgwikipedia.org Microwave irradiation has also been utilized to accelerate the synthesis. jk-sci.com A one-pot variation involves the in-situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then undergoes the Friedländer condensation. organic-chemistry.orgrsc.org
Table 1: Examples of Friedländer Synthesis Conditions
| Catalyst | Solvent | Temperature | Notes | Reference |
| p-Toluenesulfonic acid | Solvent-free | Microwave irradiation | Rapid and efficient for polysubstituted quinolines. | organic-chemistry.org |
| Iodine | - | - | Highly efficient catalyst for Friedländer annulation. | organic-chemistry.org |
| Neodymium(III) nitrate (B79036) hexahydrate | - | - | Efficient and rapid synthesis of functionalized quinolines. | iipseries.org |
| Iron powder / aq. HCl | - | In situ | One-pot synthesis from o-nitroarylcarbaldehydes. | organic-chemistry.orgrsc.org |
Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgjptcp.com To obtain a derivative that could potentially be converted to this compound, one could use 1-acetylnaphthalene as the carbonyl component. The resulting product would be this compound-4-carboxylic acid.
The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by the formation of an imine or enamine through reaction with the carbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. wikipedia.org A notable feature of this reaction is its ability to produce 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org
Recent work has explored modifications of the Pfitzinger reaction, such as using enaminones in water, to create more environmentally friendly and efficient procedures. researchgate.net The reaction has been successfully applied in the synthesis of various biologically active molecules, including histone deacetylase inhibitors. nih.gov
Table 2: Pfitzinger Reaction Variations
| Reactants | Catalyst/Base | Solvent | Product | Reference |
| Isatin, Acetophenone | 33% KOH | Ethanol | 2-Phenylquinoline-4-carboxylic acid | nih.gov |
| Isatin, Enaminones | aq. KOH or NaOH | Water | Quinoline-4-carboxylic acids | researchgate.net |
| N-acyl isatins | Base | - | 2-Hydroxy-quinoline-4-carboxylic acids (Halberkann variant) | wikipedia.orgresearchgate.net |
Doebner Reaction and its Variations
The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.govwikipedia.org For the synthesis of a precursor to this compound, one could employ aniline, 1-naphthaldehyde, and pyruvic acid.
The exact mechanism of the Doebner reaction is still a subject of discussion, with two plausible pathways proposed. wikipedia.org One pathway suggests an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. The alternative mechanism posits the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org
A variation of this reaction, the Doebner–von Miller reaction, utilizes an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid, leading to the formation of 2- and/or 4-substituted quinolines. nih.govwikipedia.org This method has been improved by using a biphasic reaction medium to minimize polymerization of the carbonyl substrate. nih.gov
Table 3: Doebner and Doebner-von Miller Reaction Characteristics
| Reaction | Key Reactants | Product | Key Features | Reference |
| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Three-component reaction. | nih.govwikipedia.org |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | 2- and/or 4-substituted quinolines | Can be prone to polymerization of the carbonyl reactant. | nih.govwikipedia.org |
Knorr Quinoline Synthesis
The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (2-quinolones). synarchive.comwikipedia.org To synthesize a precursor for this compound, one would first need to prepare the corresponding β-ketoanilide, for example, by reacting an aniline with a β-ketoester derived from naphthalene (B1677914).
The mechanism involves the intramolecular electrophilic substitution of the aniline ring, followed by the elimination of water. wikipedia.org The reaction conditions, particularly the amount of acid used, can influence the product outcome. In some cases, a competing reaction can lead to the formation of a 4-hydroxyquinoline (B1666331). wikipedia.org Triflic acid has been recommended as an effective catalyst for this cyclization. wikipedia.org
Camps' Cyclization for Quinolones
The Camps cyclization is the conversion of an o-acylaminoacetophenone into a hydroxyquinoline (quinolone) using a base. wikipedia.org Depending on the structure of the starting material and the reaction conditions, a mixture of two isomeric hydroxyquinolines can be formed. wikipedia.org For the synthesis of a 2-(naphthalen-1-yl)quinolone, one would start with an appropriately substituted o-acylaminoacetophenone.
A modern two-step approach involves the copper-catalyzed amidation of an o-halophenone, followed by a base-promoted Camps cyclization of the resulting N-(2-ketoaryl)amide. nih.govresearchgate.net This method has proven effective for the synthesis of 2-aryl-4-quinolones. nih.govresearchgate.net
Table 4: Camps Cyclization Example
| Starting Material | Reagents | Product | Notes | Reference |
| o-Halophenone and Amide | 1. CuI, diamine ligand, base 2. Base | 2-Aryl-4-quinolone | Two-step synthesis. | nih.govresearchgate.net |
Conrad-Limpach Reaction
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (4-quinolone). wikipedia.orgsynarchive.com The reaction proceeds via the formation of a Schiff base, which is then heated to high temperatures to induce cyclization. wikipedia.orgsynarchive.com The use of a high-boiling inert solvent can significantly improve the yield. wikipedia.org
The regioselectivity of the initial reaction between the aniline and the β-ketoester is temperature-dependent. At lower temperatures, the aniline attacks the keto group, leading to the 4-hydroxyquinoline product. However, at higher temperatures, the aniline can react with the ester group, which, after cyclization, yields a 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis. wikipedia.org
Table 5: Conrad-Limpach Reaction Conditions
| Reactants | Conditions | Product | Key Features | Reference |
| Aniline, β-ketoester | High temperature (ca. 250 °C) | 4-Hydroxyquinoline | Two-step procedure involving enamine formation and thermal cyclization. | wikipedia.orgsynarchive.com |
| Aniline, β-ketoester | Higher temperature (e.g., 140 °C) | 2-Hydroxyquinoline (Knorr variation) | Reaction at the ester group becomes more favorable. | wikipedia.org |
Modern Catalytic Approaches in Quinoline Synthesis
Contemporary strategies for quinoline synthesis are dominated by catalytic methods that offer advantages in terms of mild reaction conditions, functional group tolerance, and the ability to construct complex molecules in fewer steps. Palladium-catalyzed reactions, in particular, have become indispensable tools for the formation of the quinoline core and the introduction of substituents.
Palladium catalysis offers a versatile platform for the synthesis of quinolines through various mechanistic pathways. These reactions typically begin with a palladium(0) or palladium(II) precursor that enters a catalytic cycle involving steps like oxidative addition, migratory insertion, and reductive elimination to form new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com
The intramolecular Heck reaction is a powerful method for ring formation, including the synthesis of the quinoline core. beilstein-journals.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered within the same molecule. beilstein-journals.org For quinoline synthesis, a typical precursor is an appropriately substituted o-haloaniline derivative containing an allylic group.
The catalytic cycle generally initiates with the oxidative addition of a palladium(0) complex to the aryl halide bond. This is followed by an intramolecular migratory insertion of the tethered alkene into the newly formed aryl-palladium bond, a step that forges the new carbocyclic ring. The sequence concludes with a β-hydride elimination to regenerate the double bond within the ring system and release the palladium(0) catalyst, allowing it to re-enter the cycle. youtube.com The regioselectivity of the cyclization (e.g., 6-endo vs. 5-exo) is a critical factor that can be controlled by the substrate design and reaction conditions.
| Catalyst System | Substrate Type | Base | Conditions | Product Type | Ref. |
| Pd(OAc)₂ / PPh₃ | o-Iodoaniline derivatives with α,β-unsaturated carbonyls | NaOAc | DMF, 100 °C | 3-Substituted quinolin-2(1H)-ones | |
| Pd₂(dba)₃ / HP(tBu)₃·BF₄ | gem-Dihalovinylaniline | DABCO | Mild Conditions | 2-Substituted Indoles (analogous cyclization) | scholaris.ca |
| Pd(PPh₃)₄ | N-(2-iodophenyl) N-methyl methacrylamide | KOAc | Acetonitrile (B52724), 80°C | Fused Quinolones |
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) as a C1 source. nih.gov This methodology is highly valuable for synthesizing quinolone and quinoline ester derivatives, which are precursors to more complex analogues. The reaction typically involves the coupling of an aryl halide, carbon monoxide, and a nucleophile (like an alcohol or amine) catalyzed by a palladium complex. nih.govnih.gov
For instance, the aminocarbonylation of an o-haloaryl bromide bearing appropriate side chains can lead to the formation of quinolone structures. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) center, followed by the insertion of CO into the aryl-palladium bond to form a palladated acyl complex. Subsequent nucleophilic attack by an amine or alcohol and reductive elimination yields the carbonyl derivative and regenerates the Pd(0) catalyst. nih.gov The development of systems that can operate at atmospheric pressure has made this chemistry more accessible. nih.gov
| Catalyst System | Substrate | Nucleophile | CO Pressure | Product | Ref. |
| Pd(OAc)₂ / Xantphos | Aryl Bromide | N,O-Dimethylhydroxylamine | 1 atm | Weinreb Amide | nih.gov |
| Pd(OAc)₂ / PPh₃ | (Z)-vinyl bromide with internal amide | - | - | Quinolin-2(1H)-one | |
| Pd(PAd₂ⁿBu)₂ | Aryl Bromide | H₂ (as part of syngas) | Varies | Aryl Aldehyde (Formylation) | nih.gov |
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and they are extensively used to synthesize 2-arylquinolines like this compound. acs.org These reactions typically involve coupling an organometallic reagent with an organic halide.
The Suzuki-Miyaura coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide. To synthesize this compound, this would involve the reaction of 2-chloro or 2-bromoquinoline (B184079) with naphthalene-1-boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the haloquinoline to Pd(0), transmetalation of the naphthalene group from boron to palladium, and finally, reductive elimination to form the C-C bond and release the this compound product. usd.eduresearchgate.net
The Sonogashira coupling reaction couples a terminal alkyne with an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.org This method can be used to synthesize 2-alkynylquinolines, which can be valuable intermediates. For example, reacting 2-chloroquinoline (B121035) with an ethynylnaphthalene derivative would yield a 2-(naphthalenylethynyl)quinoline. In some cases, domino reactions involving a Sonogashira coupling followed by an intramolecular cyclization can lead to complex fused quinoline systems. acs.orgresearchgate.netresearchgate.net
| Reaction | Catalyst System | Substrates | Conditions | Product Type | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | 2-Haloquinoline, Arylboronic acid | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 2-Arylquinoline | usd.edu |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-Chloro-3-iodoquinoline, Terminal alkyne | NEt₃, Dioxane/H₂O | 2-Aryl-3-alkynyl-4-chloroquinoline | |
| Sonogashira | Pd(OAc)₂ / PPh₃ | 2-Chloroquinoline-3-carboxaldehyde, Phenylacetylene | Et₃N, Acetonitrile then Methanol (B129727) | Pyrano[4,3-b]quinolines | acs.org |
Beyond the well-known named cross-coupling reactions, palladium catalysts can promote a variety of other substitution and coupling reactions on the quinoline nucleus. These transformations often involve the activation of C-O, C-N, or other bonds. For instance, π-activated alcohols can undergo direct nucleophilic substitution catalyzed by palladium, avoiding the need for pre-activation of the hydroxyl group. diva-portal.org
While less common for the direct synthesis of 2-arylquinolines from simple precursors, these methods are crucial for the interconversion of functional groups on a pre-formed quinoline ring, enabling the synthesis of diverse analogues. The mechanism can vary, with some reactions proceeding through a Pd(0)/Pd(II) cycle, while others may involve the palladium catalyst acting as a Lewis acid to activate a leaving group. diva-portal.org
One of the most significant recent advancements in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.net Palladium-catalyzed C-H activation provides a highly atom-economical route to 2-arylquinolines by avoiding the need for pre-functionalized starting materials like haloquinolines or quinoline-boronic acids. nih.gov
This approach involves the direct coupling of a C-H bond on the quinoline ring with a suitable coupling partner, such as an aryl halide or another arene. researchgate.net A common strategy involves the use of a directing group, such as an N-oxide on the quinoline nitrogen, to guide the palladium catalyst to a specific C-H bond, often at the C2 or C8 position. The mechanism typically involves an initial C-H activation step to form a palladacycle intermediate, followed by reaction with the coupling partner and reductive elimination. nih.govnih.gov Overcoming challenges in regioselectivity is a key focus of ongoing research in this area. youtube.com
Copper-Catalyzed Reactions
Copper catalysis offers an efficient and economical approach for the synthesis of quinoline scaffolds. These reactions often proceed through mechanisms like tandem Knoevenagel condensation, amination, and cyclization, or through oxidative C-H annulation. rsc.orgnih.gov For instance, a novel regioselective synthesis of 2-arylquinoline-3-carbonitriles has been described using a copper-mediated tandem reaction. This process begins with the Knoevenagel condensation of an ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and subsequent intramolecular cyclization to form the quinoline ring. rsc.org
Another powerful copper-catalyzed method is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones. This approach, which can be performed under aerial conditions, utilizes an air-stable and easily prepared Cu(II)-catalyst. The reaction provides a sustainable pathway to a variety of substituted quinolines from readily available starting materials. The plausible mechanism involves the initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by condensation with the ketone and subsequent cyclodehydration to yield the final quinoline product.
A specific protocol for the synthesis of 2-arylquinolines involves the reaction of 2-aminobenzyl alcohols with various ketones in the presence of a copper(II) complex. The reaction conditions and yields for representative 2-arylquinolines are summarized below.
Table 1: Copper-Catalyzed Synthesis of 2-Arylquinolines
| Entry | Ketone | Product | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone | 2-Phenylquinoline | [CuLCl₂] | Toluene, 110°C, 24h | 85 |
| 2 | 4-Methylacetophenone | 2-(p-Tolyl)quinoline | [CuLCl₂] | Toluene, 110°C, 24h | 82 |
| 3 | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)quinoline | [CuLCl₂] | Toluene, 110°C, 24h | 78 |
Data is representative of typical yields for this type of reaction.
Ruthenium-Catalyzed Aza-Michael Addition and Annulation
Ruthenium-catalyzed reactions provide a robust methodology for constructing quinoline rings, particularly through cascade processes involving aza-Michael addition and annulation. These methods are valued for their efficiency and high atom economy. rsc.org
One such strategy involves the reaction of enaminones with anthranils. This transformation, catalyzed by a ruthenium complex like [(p-cymene)RuCl₂]₂, proceeds under simple and easy-to-operate conditions to afford 3-substituted quinolines in good yields. The reaction is distinct from traditional methods that typically employ anilines as starting materials. rsc.org
For the synthesis of 2-substituted quinolines, a notable ruthenium-catalyzed approach utilizes 2-aminobenzyl alcohols and ketones. rsc.org This process is driven by a ligand-centric, redox-driven dehydrogenation. The initial step involves the formation of a coordinated anion radical, which facilitates the conversion of the primary alcohol to the corresponding carbonyl compound via a Hydrogen Atom Transfer (HAT) pathway. The ruthenium center acts as a template without changing its oxidation state. This is then followed by condensation and cyclization to form the quinoline ring. rsc.org
Table 2: Ruthenium-Catalyzed Synthesis of 2-Substituted Quinolines
| Entry | Ketone | Product | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone | 2-Phenylquinoline | [RuL(CO)Cl(PPh₃)₂] | Toluene, 120°C, 12h | 92 |
| 2 | Propiophenone | 2-Ethyl-2-phenylquinoline | [RuL(CO)Cl(PPh₃)₂] | Toluene, 120°C, 12h | 85 |
| 3 | Cyclohexyl methyl ketone | 2-Cyclohexylquinoline | [RuL(CO)Cl(PPh₃)₂] | Toluene, 120°C, 12h | 88 |
Data is representative of typical yields for this type of reaction. rsc.org
Cobalt-Catalyzed Cyclization Processes
The use of earth-abundant and inexpensive cobalt catalysts has emerged as an attractive and sustainable alternative to precious metal catalysts for quinoline synthesis. rsc.orgrsc.org Cobalt-catalyzed methods often proceed via dehydrogenative cyclization or annulation pathways.
A significant advancement is the cobalt-catalyzed redox-neutral annulation of anilides and internal alkynes. This method, which often requires a Lewis acid co-catalyst such as Zn(OTf)₂, allows for the efficient synthesis of highly substituted quinoline scaffolds. The proposed mechanism involves an initial ortho C-H activation of the anilide, followed by nucleophilic addition of the resulting C-Co species to the amide. rsc.orgresearchgate.net
Another efficient protocol involves the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. researchgate.net This one-pot synthesis is catalyzed by simple cobalt salts like Co(OAc)₂·4H₂O under ligand-free conditions, making it an environmentally benign approach. The reaction pathway is believed to start with the cobalt-catalyzed dehydrogenation of the 2-aminoaryl alcohol to form an amino aldehyde intermediate. This intermediate then undergoes a base-assisted condensation with the ketone, followed by cyclization and aromatization to yield the quinoline product. sioc-journal.cn
Table 3: Cobalt-Catalyzed Synthesis of 2-Arylquinolines
| Entry | 2-Aminoaryl alcohol | Ketone | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminobenzyl alcohol | Acetophenone | Co(OAc)₂·4H₂O | Toluene, 110°C, 20h | 93 |
| 2 | 2-Aminobenzyl alcohol | 4'-Chloroacetophenone | Co(OAc)₂·4H₂O | Toluene, 110°C, 20h | 89 |
| 3 | 2-Amino-5-methylbenzyl alcohol | Acetophenone | Co(OAc)₂·4H₂O | Toluene, 110°C, 20h | 91 |
Data is based on yields reported for similar cobalt-catalyzed reactions. researchgate.netsioc-journal.cn
Green Chemistry Protocols
The principles of green chemistry are increasingly being applied to the synthesis of quinolines, focusing on the use of non-toxic catalysts, safer solvents, and energy-efficient reaction conditions.
Nanocatalysis for Quinoline Synthesis
Nanocatalysts are at the forefront of green synthetic methodologies due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity, milder reaction conditions, and easier recovery and recyclability. nih.govacs.org A wide array of nanocatalysts based on metals such as iron, copper, zinc, nickel, and ruthenium have been developed for quinoline synthesis. acs.orgacs.org
For example, magnetite (Fe₃O₄) nanoparticles functionalized with dodecylbenzenesulfonic acid have been used for the one-pot condensation of 2-aminobenzophenones and ketones. nih.gov Similarly, praseodymium oxide-supported ruthenium nanolayers have proven effective in synthesizing 2-substituted quinolines from 2-aminobenzyl alcohol and various ketones. acs.org The mechanism in this case involves Ru-catalyzed acceptorless dehydrogenation of the alcohol to an aldehyde, followed by a Pr₂O₃-promoted condensation and cyclization. acs.org Nanoporous aluminosilicate (B74896) catalysts like AlKIT-5 have also been employed in Friedländer annulations to produce quinoline derivatives with high selectivity. uq.edu.au
Microwave-Assisted Reactions
Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. benthamdirect.comyoutube.com This technique is particularly well-suited for the synthesis of heterocyclic compounds like quinolines.
A rapid and efficient microwave-assisted synthesis of 2-vinylquinolines has been reported via the olefination of 2-methylquinoline (B7769805) with various aldehydes, mediated by trifluoromethanesulfonamide. nih.gov This method demonstrates broad substrate scope and superior reaction kinetics. nih.gov Iron-catalyzed cyclization reactions to form quinazolinones have also been successfully carried out in water under microwave irradiation, representing a green and rapid synthetic route. rsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often while operating under solvent-free conditions or in environmentally benign solvents like water. youtube.comnih.gov
Solvent-Free Conditions
Performing reactions under solvent-free conditions is a key objective of green chemistry, as it reduces waste, cost, and the environmental impact associated with volatile organic solvents. Several methodologies for quinoline synthesis have been adapted to run without a solvent.
A notable example is the catalyst- and solvent-free [5 + 1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.govrsc.org This atom-economic process demonstrates good functional group tolerance and practical value. nih.govrsc.org Heterogeneous catalysts are particularly amenable to solvent-free conditions. For instance, Hβ zeolite has been used as a recyclable catalyst for the one-step cyclization of ketones and 2-aminobenzophenones to yield 2,4-disubstituted quinolines. rsc.org Nanoflake ZnO has also been reported as an efficient catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions, highlighting the synergy between nanocatalysis and solventless reactions. nih.gov
Organocatalysis (e.g., Chloramine-T, PTSA)
Organocatalysis offers a metal-free approach to the synthesis of quinoline scaffolds, utilizing small organic molecules to accelerate reactions. Chloramine-T and p-Toluenesulfonic acid (PTSA) have been identified as effective catalysts in quinoline synthesis, primarily through the Friedländer annulation, which involves the condensation and cyclization of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Chloramine-T: This catalyst has proven to be highly efficient for the synthesis of substituted quinolines. acgpubs.orgresearchgate.net The methodology typically involves reacting a 2-amino aryl ketone with a ketone in a solvent like acetonitrile at reflux temperature. acgpubs.orgacgpubs.org This approach is valued for its operational simplicity, the high yields of the resulting quinoline derivatives, and the reusability of the catalyst. acgpubs.orgresearchgate.net For the synthesis of a this compound analogue, one would react 2-aminoaryl ketone with a ketone bearing a naphthalene moiety. The reaction proceeds smoothly, often completing within a few hours. researchgate.net The general conditions and yields for Chloramine-T catalyzed quinoline synthesis are summarized below.
Table 1: Chloramine-T Catalyzed Synthesis of Substituted Quinolines
| Reactant 1 | Reactant 2 | Catalyst Loading | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Aminoacetophenone | Ethyl acetoacetate | 10 mol% | Acetonitrile | Reflux (85 °C) | 4.0 | 95 | researchgate.net |
| 2-Aminobenzophenone | Various carbonyls | 10 mol% | Acetonitrile | Reflux | - | Very good | acgpubs.org |
p-Toluenesulfonic acid (PTSA): PTSA is often employed as an acid catalyst in various organic transformations. In the context of quinoline synthesis, it has been used to facilitate the formation of quinolone structures. For instance, in palladium-catalyzed reactions, PTSA helps to displace the tautomerism of 4-hydroxyquinoline to the corresponding quinolone, which can be a critical step in multi-step synthetic sequences. nih.gov While not always the primary catalyst for the core quinoline ring formation, its role as a co-catalyst or an additive to promote specific isomeric forms is significant.
Wittig Reaction for Naphthylvinylquinoline Derivatives
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This method offers a high degree of control over the location of the newly formed double bond, making it an ideal strategy for synthesizing (E)- or (Z)-naphthylvinylquinoline derivatives. organic-chemistry.orglibretexts.org
To synthesize a 2-(naphthylvinyl)quinoline, a typical approach would involve reacting quinoline-2-carboxaldehyde with a naphthyl-substituted phosphonium (B103445) ylide. The ylide is generated in situ by treating a naphthylmethyltriphenylphosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). masterorganicchemistry.comlibretexts.org The stereochemistry of the resulting alkene (cis or trans) depends on the nature of the substituents on the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org
Reaction Scheme:
Phosphonium Salt Formation: Reaction of a naphthylmethyl halide with triphenylphosphine (B44618) (PPh₃) via an SN2 reaction. masterorganicchemistry.com
Ylide Generation: Deprotonation of the phosphonium salt using a strong base. masterorganicchemistry.com
Olefination: Reaction of the ylide with quinoline-2-carboxaldehyde to form an oxaphosphetane intermediate, which then decomposes to the desired naphthylvinylquinoline and triphenylphosphine oxide. libretexts.org
A related strategy involves the transmutation of isoquinolines into substituted naphthalenes, a process inspired by the Wittig reaction, highlighting the versatility of phosphorus ylides in skeletal editing of aromatic systems. bohrium.com
Multi-component and Cascade Reaction Sequences
Multi-component and cascade reactions provide efficient pathways to complex molecules like this compound from simple precursors in a single pot, minimizing waste and improving atom economy.
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition method that involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org This strategy has been successfully applied to the synthesis of highly substituted quinoline systems. acs.orgacs.org
A notable example is the synthesis of 3-aroyl quinolines through the reaction of in situ generated aza-ortho-quinone methides (the diene component) with enaminones (the dienophile). acs.orgacs.org Specifically, a naphthyl quinolinyl ketone was synthesized in 94% yield by reacting 3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one with an aza-o-quinone methide. acs.orgacs.org This tandem Diels-Alder/aromatization sequence is highly versatile and can be performed on a gram scale. acs.org
Table 2: Synthesis of Naphthyl Quinolinyl Ketone via IEDDA Reaction
| Diene Precursor | Dienophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|
Oxidative annulation involves the formation of a ring system through a process that increases the oxidation state of the reactants. These methods often utilize transition metal catalysts or electrochemical means to construct the quinoline core.
One relevant approach is the one-pot synthesis of naphthoate derivatives that bear a quinoline moiety. This process involves a sequential addition and oxidation mechanism. The reaction starts with an addition step between acenaphthoquinone and a 1,3-diketone, followed by an oxidative C-C bond cleavage of the resulting diol mediated by periodic acid (H₅IO₆). nih.gov This metal-free method highlights how oxidative steps can be integrated into a sequence to build complex naphthalene-quinoline hybrids. nih.gov
Another strategy involves the electrochemical oxidative dehydrogenative annulation, which has been used to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through C(sp³)–H bond functionalization and the formation of new C–C and C–N bonds. rsc.org While not directly forming this compound, this principle of electrochemical oxidative annulation represents a modern and sustainable approach that could be adapted for this target. Furthermore, copper(II)-catalyzed amination and annulation between N-oxides and o-alkynylanilines present another pathway for synthesizing quinoline-indole hybrids, demonstrating a transition-metal-catalyzed oxidative annulation. nih.gov
Intramolecular cyclization is a key strategy for forming the quinoline ring system from a pre-assembled linear precursor. An efficient method involves the intramolecular cyclization of β-(2-aminophenyl)-α,β-ynones, which can proceed at room temperature to generate the quinoline scaffold. nih.gov To synthesize this compound via this route, the ynone precursor would need to be substituted with a naphthalene group at the appropriate position.
Another powerful cascade process involves a zirconocene-catalyzed Michael addition-cyclization condensation of o-aminothiophenol and a 1,3-ynone, followed by an iodine-mediated desulfurative cyclization to furnish the quinoline framework. nih.gov This one-pot tandem reaction proceeds through a 1,5-benzothiazepine (B1259763) intermediate. nih.gov
Additionally, intramolecular cyclization has been observed during the bromination of quinoline alkaloids containing a prenyl group, leading to complex polycyclic structures. nih.gov While this specific example is a side reaction, it underscores the potential for intramolecular events to construct new rings fused to the quinoline system.
Synthesis of Substituted this compound Ligands and Precursors
The this compound scaffold is a valuable component in the design of ligands for catalysis and materials science, as well as precursors for biologically active molecules.
A direct and effective method for synthesizing the parent compound, 8-(naphthalen-1-yl)quinoline, is the Suzuki coupling reaction between 8-bromoquinoline (B100496) and 1-naphthalenylboronic acid. nih.gov This palladium-catalyzed cross-coupling reaction provides the target molecule in good yield (58%). nih.gov This approach is broadly applicable for creating a variety of substituted aryl- and heteroaryl-quinolines.
The synthesis of axially chiral quinoline-naphthalene atropisomers has been achieved through a two-step strategy involving a chiral phosphoric acid-catalyzed Povarov reaction followed by a DDQ oxidation. researchgate.net This method provides access to functionalized quinoline-naphthalene structures with excellent yields and high enantioselectivities, which have potential applications as chiral ligands or organocatalysts. researchgate.net
Furthermore, quinoline-containing scaffolds are designed as precursors for advanced applications. For example, quinoline-functionalized spacers have been incorporated into PSMA tracers for PET imaging in prostate cancer research. nih.gov Substituted naphthalenes themselves are crucial building blocks for ligands, nanomaterials, and bioactive molecules, with synthetic approaches often targeting peri-substitution with elements from Group 15 and 16 to create specific coordination environments for transition metals. researchgate.net
Structural Characterization and Molecular Architecture Analysis
Advanced Spectroscopic Methods for Structure Elucidation
The precise arrangement of atoms and bonds within 2-(Naphthalen-1-yl)quinoline is determined through the combined use of several powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed picture of the molecule's connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expected ¹H NMR Spectral Features:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Quinoline (B57606) H-3, H-4 | ~ 7.0 - 8.5 | d, t, m | J ≈ 7-9 (ortho), 1-3 (meta) |
| Quinoline H-5, H-6, H-7, H-8 | ~ 7.0 - 8.5 | d, t, m | J ≈ 7-9 (ortho), 1-3 (meta) |
| Naphthalene (B1677914) H-2', H-3', H-4', H-5', H-6', H-7', H-8' | ~ 7.5 - 8.5 | d, t, m | J ≈ 7-9 (ortho), 1-3 (meta) |
d = doublet, t = triplet, m = multiplet
The protons on the quinoline ring will exhibit characteristic shifts and coupling patterns. For instance, the protons ortho to the nitrogen atom are typically deshielded and appear at a lower field. Similarly, the protons on the naphthalene ring will show a distinct set of signals, with their exact positions influenced by the substitution pattern and the electronic effects of the quinoline moiety. The analysis of coupling constants is crucial for assigning specific protons, with ortho, meta, and para couplings providing information about the relative positions of neighboring protons. nih.gov
Reported ¹³C NMR Data for 8-(Naphthalen-1-yl)quinoline (CDCl₃): nih.gov
| Carbon Type | Chemical Shift (ppm) |
| DEPT-CH | 121.3, 125.6, 125.9, 126.0, 126.4, 127.0, 128.1, 128.2, 128.3, 128.6, 131.9, 136.4, 150.9 |
Based on this, the ¹³C NMR spectrum of this compound is expected to show a number of signals in the aromatic region (typically 120-160 ppm). The carbon atoms directly attached to the nitrogen atom and the carbons at the fusion of the two rings will have distinct chemical shifts. The specific substitution at the 2-position of the quinoline ring will influence the chemical shifts of the surrounding carbon atoms.
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. The IR spectrum of 8-(Naphthalen-1-yl)quinoline has been reported and can be used as a guide for this compound. nih.govmdpi.comvscht.czastrochem.orgresearchgate.net
Reported IR Data for 8-(Naphthalen-1-yl)quinoline (KBr, cm⁻¹): nih.gov
| Wavenumber (cm⁻¹) | Assignment |
| 3041 | C-H aromatic stretching |
| 1592, 1491 | C=C and C=N stretching |
| 1379, 1310, 1204, 1064, 1015, 944, 828, 797, 782, 772, 677, 617, 517 | Fingerprint region (C-H bending, ring vibrations) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region due to π-π* transitions of the conjugated aromatic systems. While specific UV-Vis data for the title compound is not detailed in the provided search results, the spectra of quinoline and its derivatives typically show multiple absorption bands. researchgate.netnih.govnist.govnih.govresearchgate.netacs.orgnih.gov The absorption spectrum is influenced by the extent of conjugation and the presence of heteroatoms. The combination of the quinoline and naphthalene rings in this compound would likely result in a complex spectrum with several absorption maxima.
Expected UV-Vis Absorption Maxima (λ_max):
| Solvent | Expected λ_max (nm) | Transition Type |
| Ethanol/Methanol (B129727) | ~220-250, ~270-320 | π-π |
| Cyclohexane | ~220-250, ~270-320 | π-π |
The exact positions and intensities of the absorption bands would be sensitive to the solvent used, due to solvent-solute interactions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.govchempap.orglibretexts.orgcdnsciencepub.comrsc.org
The molecular formula of this compound is C₁₉H₁₃N. The expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS), which provides very precise mass measurements.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M]⁺• | 255.10 | Molecular ion |
| [M+H]⁺ | 256.11 | Protonated molecular ion (in ESI or CI) |
Elemental Analysis
The molecular formula for this compound is C₁₉H₁₃N. chemsrc.com Based on this formula, the elemental composition can be calculated, providing the theoretical mass percentages of its constituent elements. This foundational data is critical for confirming the identity and purity of synthesized samples.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 19 | 228.209 | 89.37 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.13 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49 |
| Total | 255.320 | 100.00 |
Table 1: Theoretical Elemental Composition of this compound
Solid-State Structural Analysis by X-ray Crystallography
While specific experimental X-ray crystallographic data for this compound is not available in the reviewed literature, the analysis of its isomer, 8-(naphthalen-1-yl)quinoline, provides a framework for understanding the key structural features that would be determined by such a study. nih.govnih.gov
Analysis of Dihedral Angles Between Aromatic Ring Systems
A crucial parameter in the structure of bi-aryl systems is the dihedral angle between the planes of the aromatic rings. This angle is determined by the steric hindrance and electronic interactions around the single bond connecting the two ring systems. For the related isomer, 8-(naphthalen-1-yl)quinoline, the dihedral angle between the mean planes of the naphthalene and quinoline rings is a significant 68.59°. nih.govnih.gov This substantial twist is a result of steric repulsion between the hydrogen atoms on the adjacent rings. A similar, significant dihedral angle would be expected for this compound due to steric interactions between the hydrogen on C8 of the quinoline ring and the hydrogen on C8' of the naphthalene ring.
Investigation of Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular forces.
In its pure, unsubstituted form, this compound is not a strong candidate for forming traditional hydrogen bonds, as it lacks hydrogen bond donors (like N-H or O-H). However, it can act as a hydrogen bond acceptor via the lone pair of electrons on the quinoline nitrogen atom. youtube.com In a crystal structure, weak C-H···N interactions might be observed, where an aromatic C-H group from a neighboring molecule interacts with the nitrogen atom. nih.gov The presence and geometry of these weak interactions are critical in dictating the supramolecular assembly.
π-stacking interactions are a dominant force in the crystal packing of aromatic molecules. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of parallel or near-parallel aromatic rings. In the solid state, molecules of this compound would likely arrange to maximize these stabilizing interactions. This can result in various packing motifs, such as parallel-displaced or T-shaped arrangements, to balance attractive dispersion forces and electrostatic repulsion. nih.govresearchgate.net For instance, in the crystal structure of its isomer, 8-(naphthalen-1-yl)quinoline, the molecules are arranged in layers with the naphthalene and quinoline ring systems of adjacent molecules oriented in a parallel fashion. nih.gov
Crystal Packing Motifs and Supramolecular Assembly
In the crystal structure of 8-(Naphthalen-1-yl)quinoline, the naphthalene and quinoline ring systems are twisted with respect to each other, with a significant dihedral angle of 68.59 (2)°. nih.gov This high degree of torsion is a key feature of its molecular conformation. The crystal packing is characterized by the arrangement of its R and S enantiomers into distinct, alternating homochiral layers. nih.gov Within a given layer, all molecules share the same chirality and are oriented with their major axes pointing in the same direction. nih.gov Furthermore, the naphthalene and quinoline ring systems within these layers are arranged in a parallel fashion. nih.gov This layered, segregated arrangement of enantiomers is a defining feature of its supramolecular assembly. nih.gov
The crystal structure is stabilized by a network of non-covalent interactions. Given the aromatic nature of the compound, C-H···π interactions are expected to be prevalent, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule. Such interactions are common in the supramolecular assembly of related chalcones containing naphthyl rings. scirp.org
Photophysical Properties and Luminescence Phenomena
Electronic Absorption and Emission Characteristics
The electronic absorption and emission properties of 2-(naphthalen-1-yl)quinoline are governed by the electronic transitions within its aromatic framework. These properties are fundamental to understanding its behavior upon interaction with light.
The electronic absorption spectrum of this compound is expected to arise from π-π* transitions within the coupled quinoline (B57606) and naphthalene (B1677914) ring systems. However, specific data detailing the absorption maxima (λmax) and their corresponding molar extinction coefficients (ε) for this compound are not available in the surveyed literature. For context, related 2-arylquinoline derivatives exhibit intense absorption bands in the ultraviolet region, which are characteristic of their extended aromatic systems.
Table 1: Electronic Absorption Data for this compound
| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|
Luminescence in the form of fluorescence is a key characteristic of this class of compounds. A study on a closely related derivative, this compound-4-carboxylate, provides insight into the emissive properties. This "free ligand" exhibits a broad emission spectrum centered at approximately 475 nm. cardiff.ac.uk This emission is characterized as spin-allowed fluorescence, indicated by a significant decrease in intensity with very short (50 ns) time delays after excitation. cardiff.ac.uk
Information regarding the phosphorescence emission maximum for the standalone this compound molecule is not specified in the available research.
Table 2: Luminescence Emission Maxima for this compound Derivatives
| Emission Type | Emission Maximum (λem, nm) | Compound/Conditions |
|---|---|---|
| Fluorescence | ~475 | This compound-4-carboxylate |
Quantitative Luminescence Parameters
Quantitative parameters such as quantum yields and excited-state lifetimes are crucial for evaluating the efficiency of the luminescence process and for potential applications in areas like organic light-emitting diodes (OLEDs).
The fluorescence and phosphorescence quantum yields (ΦF and ΦP), which describe the efficiency of the respective emission processes, have not been reported for this compound. The study of iridium(III) complexes incorporating substituted this compound-4-carboxylate ligands notes that such complexes are investigated for applications where tuning these photophysical properties is essential. cardiff.ac.uk
Table 3: Luminescence Quantum Yields for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Fluorescence Quantum Yield (ΦF) | Data Not Available |
Table 4: Excited-State Lifetimes for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Fluorescence Lifetime (τF) | Data Not Available |
Environmental Effects on Photophysics
The photophysical properties of aromatic molecules like this compound can be sensitive to their environment, such as the polarity of the solvent. This phenomenon, known as solvatochromism, can lead to shifts in the absorption and emission spectra. Detailed studies on the environmental effects on the photophysics of this compound have not been found in the reviewed literature.
Solvatochromism and Polarity Sensitivity
The photophysical behavior of quinoline derivatives is often influenced by solvent polarity. researchgate.net This phenomenon, known as solvatochromism, arises from changes in the electronic distribution within the molecule in response to the polarity of the surrounding solvent. For many benzoquinoline derivatives, this behavior is governed by an intramolecular charge transfer (ICT) process. researchgate.net The polarity of the microenvironment has been identified as the primary factor controlling twisted intramolecular charge transfer (TICT) processes, which can dictate the luminescent output. researchgate.net
pH-Dependent Luminescence Behavior
The quinoline unit is a weak tertiary base, making its electronic and photophysical properties susceptible to changes in pH. acs.org In complexes containing functional groups like carboxylic acids, the excited-state dynamics can be intentionally switched by altering the pH. lu.se Deprotonation of such groups can change the electron-donating or -withdrawing nature of the substituent, thereby shifting the energy levels of the excited states and altering the luminescence properties. lu.se This makes the molecule's fluorescence or phosphorescence pH-sensitive, a principle that can be applied to the design of chemical sensors. lu.se
Excited-State Dynamics and Energy Transfer Mechanisms
The de-excitation pathways for this compound, particularly when incorporated into larger systems or metal complexes, are diverse and include several key photophysical processes.
Ligand-Centered (LC) versus Metal-to-Ligand Charge Transfer (MLCT) Character
When this compound acts as a ligand in a metal complex, its excited-state character can be complex. The photophysics are often determined by a delicate balance between different types of excited states. lu.se These include ligand-centered (LC) states, which are confined to the ligand itself, and charge-transfer states.
There are two primary types of charge-transfer states:
Metal-to-Ligand Charge Transfer (MLCT): In this state, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of the MLCT state can be tuned by the electron-withdrawing or electron-donating properties of substituents on the ligand. lu.se For instance, electron-withdrawing groups can lower the energy of the MLCT state, making it the dominant de-excitation pathway. lu.se
Ligand-to-Metal Charge Transfer (LMCT): This process involves the excitation of an electron from a ligand-based orbital to a metal-centered orbital. nih.gov LMCT excitation, often induced by visible light, can be used to drive chemical reactions, such as the diazidation of alkenes using iron catalysts. nih.gov
In some dinuclear platinum(II) complexes, a distinct Metal-Metal-to-Ligand Charge-Transfer (MMLCT) excited state can emerge, originating from d⁸-d⁸ metal-metal interactions. nih.gov These MMLCT chromophores can exhibit high quantum yield photoluminescence extending into the far-red region of the spectrum. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Processes
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in organic emitters, enabling potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). nih.govrsc.org This process relies on a small energy gap (ΔEₛₜ) between the lowest excited singlet (S₁) and triplet (T₁) states, which facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state. nih.govrsc.org
Naphthalene and its derivatives have been successfully utilized as acceptor moieties in TADF emitters. chemrxiv.org When coupled with suitable donor units, such as phenoxazine, naphthalene-based compounds can exhibit significant TADF properties. chemrxiv.org Studies on related carbazole–quinoline conjugates with appended naphthyl groups have also demonstrated TADF and room-temperature phosphorescence (RTP). rsc.org
Table 1: Performance of Naphthalene-Based TADF Emitters
| Emitter | Host | Emission Peak (λₑₗ) | Max. External Quantum Efficiency (EQEₘₐₓ) | Delayed Lifetime | Source(s) |
| NI-TPA | - | 593 nm | 11.3% | - | nih.govrsc.org |
| NI-Pz | - | 665 nm | 7.6% | - | nih.govrsc.org |
| 1,4-PXZ-Nap-PXZ | mCP | 505 nm | 11% | 22.7 µs | chemrxiv.org |
Triplet-Triplet Annihilation Upconversion (TTA-UC)
Triplet-triplet annihilation upconversion (TTA-UC) is a process where two molecules in their triplet state interact to produce one molecule in an excited singlet state, which then emits a photon of higher energy than the initially absorbed photons. researchgate.netnih.gov This process typically involves a sensitizer (B1316253) (which absorbs the initial low-energy light) and an annihilator or emitter (which undergoes TTA). researchgate.netumb.edu
Naphthalene and its derivatives are commonly used as annihilators in TTA-UC systems due to their favorable triplet energies and fluorescence properties. rsc.orgresearchgate.net The process begins with the sensitizer absorbing light and crossing over to its triplet state. researchgate.net This triplet energy is then transferred to the annihilator molecule via Dexter energy transfer. researchgate.net When two triplet-state annihilators diffuse and collide, they undergo TTA to generate an excited singlet state, leading to upconverted fluorescence. researchgate.netumb.edu Quinoline-based ligands have also been incorporated into sensitizer complexes for TTA-UC. nih.gov The efficiency of TTA-UC is critically dependent on the co-localization of the sensitizer and annihilator to facilitate the necessary Dexter energy transfer through collision. nih.gov
Table 2: Parameters for Selected TTA-UC Systems
| Sensitizer | Annihilator/Emitter | Medium | Bimolecular Quenching Constant (M⁻¹s⁻¹) | Source(s) |
| Platinum(II)tetraphenyltetrabenzoporphyrin | 2CBPEA | DMF | 1.62 × 10⁹ | umb.edu |
| [Ru(dmb)₃]²⁺ | DMA | DMF | 1.4 × 10⁹ | umb.edu |
| Ru-bqp-oct | Diphenylanthracene | Solution | - | nih.gov |
Influence of Structural Modifications on Photophysical Tunability
The photophysical properties of the this compound framework can be precisely tuned through structural modifications. Research on related benzoquinoline systems shows that even subtle changes, such as dehydrogenation of the heterocyclic ring, can radically alter the photophysics by significantly restricting intramolecular charge transfer processes. researchgate.net
The position of substituents also has a profound impact. Studies on carbazole-quinoline conjugates reveal that the placement of naphthyl and/or phenyl rings at the 2- and 4-positions of the quinoline fragment can modulate the energy of higher-lying triplet states, influencing whether the material exhibits TADF, RTP, or prompt fluorescence. rsc.org Furthermore, in metal complexes, modifying the side-groups on the ligand scaffold can switch the dominant excited state between MLCT and metal-centered (MC) states, thereby controlling the entire photophysical response. lu.se This tunability is crucial for designing molecules with specific emissive properties for applications ranging from OLEDs to chemical sensors. researchgate.netlu.se
Non-Linear Optical Properties (e.g., Two-Photon Absorption)
The non-linear optical (NLO) properties of organic molecules, particularly those with extended π-conjugated systems, are a significant area of research for applications in photonics and optoelectronics. Compounds containing quinoline and naphthalene moieties are of interest in this field due to their inherent electronic characteristics. The quinoline ring system can act as an electron-accepting unit, while the naphthalene group can serve as a substantial π-electron-rich system. This combination can facilitate intramolecular charge transfer (ICT), a key factor for exhibiting NLO responses.
Theoretical and computational chemistry, often employing Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO properties of molecules. Such studies on related structures, like quinolinone derivatives and chalcones incorporating naphthalene, have shown that the strategic combination of electron-donating and electron-accepting groups connected by a π-bridge can lead to significant first hyperpolarizability (β) and third-order NLO susceptibility (γ) values. For instance, computational studies on D-π-A (Donor-π-Acceptor) systems have demonstrated that extending π-conjugation and enhancing ICT character can lead to a substantial increase in the NLO response.
In the case of this compound, the naphthalene moiety acts as a π-rich system connected to the electron-deficient quinoline core. This arrangement suggests the potential for NLO activity. However, without specific experimental measurements or dedicated computational modeling for this exact molecule, any discussion of its NLO properties remains speculative and based on the general characteristics of its constituent aromatic systems.
Research on related compounds indicates that the NLO response can be highly sensitive to the specific molecular geometry and the nature of any additional substituents. For example, studies on other aryl-substituted quinolines have shown that the position of the aryl group and the presence of other functional groups can significantly tune the NLO properties.
Table of Predicted Non-Linear Optical Properties
As of the latest literature review, specific experimental or calculated data for the non-linear optical properties of this compound is not available. Therefore, a data table cannot be generated.
Computational Studies and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arabjchem.orgrsc.org It has proven to be a highly effective approach for calculating the properties of organic molecules, balancing computational cost with accuracy. researchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G', to optimize molecular geometry and determine electronic properties. rsc.orgrsc.org
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. Analysis of the frontier molecular orbitals—the highest occupied and lowest unoccupied molecular orbitals—is fundamental to understanding its reactivity and electronic behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. These energies are crucial in determining how the molecule will interact with other species. For instance, in related quinoline (B57606) derivatives, DFT calculations have been used extensively to determine these energy levels. arabjchem.orguantwerpen.be While specific values for 2-(Naphthalen-1-yl)quinoline are not available, the table below presents calculated values for the parent quinoline molecule to illustrate the concept.
Table 1: Illustrative Frontier Orbital Energies for Quinoline
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.646 |
| ELUMO | -1.816 |
Data for the quinoline molecule, calculated at the DFT/B3LYP level. researchgate.net
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, or band gap. researchgate.net This value is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more reactive and can be more easily polarized. researchgate.net The HOMO-LUMO gap for the parent quinoline molecule has been calculated from its frontier orbital energies. researchgate.net
Table 2: Illustrative HOMO-LUMO Energy Gap for Quinoline
| Parameter | Energy (eV) |
|---|---|
| Energy Gap (ΔE) | 4.83 |
Data for the quinoline molecule, calculated at the DFT/B3LYP level. researchgate.net
From the HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify a molecule's reactivity. These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative framework for understanding molecular behavior in chemical reactions. rsc.orgrsc.org
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule undergoes a change in its electron distribution.
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.
DFT studies on various quinoline derivatives provide insight into these properties. rsc.orgrsc.org The table below shows illustrative values for the parent quinoline molecule.
Table 3: Illustrative Global Quantum Chemical Descriptors for Quinoline
| Descriptor | Definition | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.231 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.415 |
| Chemical Softness (S) | 1 / (2η) | 0.207 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.702 |
Values derived from the HOMO and LUMO energies for the quinoline molecule. researchgate.net
DFT calculations are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arabjchem.org For this compound, a key structural feature is the dihedral angle between the planes of the quinoline and naphthalene (B1677914) ring systems. Due to steric hindrance between the hydrogen atoms on the two aromatic units, the molecule is not expected to be planar.
While specific calculations for the 2-substituted isomer are not present in the surveyed literature, X-ray diffraction studies on the closely related isomer, 8-(Naphthalen-1-yl)quinoline, reveal a significant twist. In this isomer, the angle between the mean planes of the naphthalene and quinoline ring systems is 68.59°. acs.org It is highly probable that this compound also adopts a non-planar conformation with a substantial dihedral angle to minimize steric repulsion.
Charge Transfer Analysis
Charge transfer is a critical photophysical process in molecules with distinct electron-donating and electron-accepting moieties. In this compound, the quinoline and naphthalene rings constitute a large, conjugated aromatic system that can facilitate intramolecular charge transfer (ICT) upon photoexcitation.
Theoretical analyses, often employing Density Functional Theory (DFT), can elucidate the nature and extent of this charge transfer. These calculations can map the electron density distribution in the ground and excited states. For a molecule like this compound, it is anticipated that the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, while the naphthalene ring system serves as the primary electron donor.
Studies on analogous structures, such as this compound-4-carboxylic acid, indicate that the extensive aromatic system is conducive to strong fluorescence mediated by ICT. The concept of through-space charge transfer (TSCT) is also relevant, where the spatial proximity and orientation of the donor and acceptor units dictate the efficiency of charge separation. chemrxiv.org The degree of charge transfer can be quantified by calculating the net amount of electron density that moves from the donor fragment (naphthalene) to the acceptor fragment (quinoline) upon excitation. This is a key parameter influencing the molecule's photophysical properties, including its emission wavelength and quantum yield.
N-alkylation or protonation of the quinoline nitrogen has been shown in related compounds to be a method for synthetically controlling charge transfer characteristics. chemrxiv.org Such modifications can predictably alter the emission energy and photoluminescence quantum yield, highlighting the tunability of these systems. chemrxiv.org
Table 1: Theoretical Descriptors for Charge Transfer Analysis
| Computational Parameter | Description | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap often correlates with easier electronic transitions and potential for charge transfer. The HOMO is expected to be localized on the naphthalene moiety and the LUMO on the quinoline. |
| Mulliken Population Analysis | A method for assigning partial charges to individual atoms in a molecule. | Can be used to compare the charge distribution in the ground and excited states to quantify the amount of charge transferred between the naphthalene and quinoline fragments. |
| Natural Bond Orbital (NBO) Analysis | A method that provides a description of the bonding and charge distribution in terms of localized orbitals. | Offers a more detailed picture of donor-acceptor interactions and charge delocalization within the molecule. |
| Dipole Moment Changes | The difference in the dipole moment between the ground and excited states. | A significant increase in the dipole moment upon excitation is a strong indicator of a charge transfer event. |
Excited State Calculations (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, and oscillator strengths, which relate to the intensity of these absorptions. nih.gov
For this compound, TD-DFT calculations can predict the nature of the electronic transitions. For instance, transitions can be characterized as π → π* transitions localized on the naphthalene or quinoline rings, or as charge-transfer transitions from the naphthalene moiety to the quinoline moiety. acs.org The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate results, especially for systems that may exhibit charge-transfer excited states. nih.gov
These calculations are invaluable for understanding the photophysical properties of the molecule. beilstein-journals.orgresearchgate.netmdpi.combeilstein-journals.orgnih.gov For example, by calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, one can estimate the singlet-triplet energy gap (ΔEST). This value is critical in predicting whether a molecule might exhibit phenomena like thermally activated delayed fluorescence (TADF).
Table 2: Key Parameters from TD-DFT Calculations
| Parameter | Description | Significance for this compound |
|---|---|---|
| Excitation Energy (eV) | The energy required to promote an electron from the ground state to an excited state. | Correlates with the wavelength of maximum absorption (λmax) in the UV-visible spectrum. |
| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. | A higher oscillator strength indicates a more intense absorption band. |
| Major Orbital Contributions | Identifies the molecular orbitals involved in a specific electronic transition (e.g., HOMO → LUMO). | Helps to characterize the nature of the excited state (e.g., local excitation vs. charge transfer). |
| Singlet-Triplet Energy Gap (ΔEST) | The energy difference between the lowest singlet and lowest triplet excited states. | A small ΔEST is a prerequisite for efficient intersystem crossing and potential TADF. |
Molecular Modeling and Docking Studies of Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are particularly important in medicinal chemistry for understanding how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor. nih.govresearchgate.netmdpi.com
A typical molecular docking study involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. nih.gov The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
While specific docking studies for this compound are not widely reported, studies on related quinoline and naphthalene-based compounds have demonstrated their potential to bind to a variety of biological targets, including enzymes implicated in cancer, diabetes, and infectious diseases. researchgate.netnih.gov For instance, the aromatic rings of the quinoline and naphthalene moieties are well-suited to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. The quinoline nitrogen can also act as a hydrogen bond acceptor.
Table 3: Common Interactions Investigated in Molecular Docking
| Interaction Type | Description | Potential Role in this compound Binding |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The quinoline nitrogen can act as a hydrogen bond acceptor. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The extensive aromatic systems of both the quinoline and naphthalene rings can engage in stacking with aromatic residues of a target protein. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The largely nonpolar surface of the molecule would favor binding to hydrophobic pockets in a protein. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govnih.govresearchgate.netjapsonline.com
For a series of derivatives of this compound, a QSAR study would involve several steps. First, a set of these compounds with known biological activities (e.g., IC50 values) would be selected. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The resulting QSAR model can provide valuable insights into the structure-activity relationship. For example, it might reveal that increasing the hydrophobicity or introducing an electron-donating group at a specific position on the naphthalene ring leads to an increase in activity. Such findings provide a rational basis for the design of new, more effective analogues of this compound. beilstein-journals.org
Table 4: Common Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Potential Influence on the Activity of this compound Derivatives |
|---|---|---|
| Electronic | Dipole Moment, Atomic Net Charges, HOMO/LUMO Energies | Can influence electrostatic interactions with the target and the reactivity of the molecule. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relate to the size and shape of the molecule and how well it fits into the binding site of a target. |
| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross cell membranes. Often crucial for reaching the biological target. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical representations of the molecular structure that can capture aspects of its size, shape, and degree of branching. |
Coordination Chemistry and Metal Complexation
Design and Synthesis of 2-(Naphthalen-1-yl)quinoline-Derived Ligands
The synthesis of this compound itself can be achieved through established methods such as the Suzuki coupling reaction, for instance, by reacting 8-bromoquinoline (B100496) with 1-naphthalenylboronic acid. nih.gov This foundational structure is then often modified to create a diverse family of ligands tailored for specific metal ions and applications.
A common strategy involves the introduction of additional donor atoms to create multidentate ligands, enhancing the stability of the resulting metal complexes. For example, a thiosemicarbazide (B42300) moiety can be attached to the quinoline (B57606) ring at the 2-position, resulting in ligands like 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL). figshare.comuomphysics.net This particular ligand is designed to act as a tridentate chelate, coordinating through nitrogen and sulfur atoms. figshare.comuomphysics.net
Another design approach focuses on creating dihydrazone derivatives. These can be synthesized through the condensation reaction of intermediates, which are themselves formed by nucleophilic substitution. nih.gov For instance, quinoline-2-formaldehyde can be reacted with a dihydrazine precursor to yield symmetric dihydrazone ligands where two quinoline units are linked to a central core. nih.gov The synthesis of these ligands is often a multi-step process, beginning with the preparation of a core structure which is then functionalized. nih.gov
The table below summarizes examples of synthesized ligands derived from the this compound scaffold.
| Ligand Name | Synthesis Method | Key Structural Features | Reference |
| 8-(Naphthalen-1-yl)quinoline | Suzuki coupling of 8-bromoquinoline and 1-naphthalenylboronic acid | Bicyclic aromatic system with a direct C-C bond between the quinoline and naphthalene (B1677914) rings. | nih.gov |
| 4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) | Condensation reaction involving a thiosemicarbazide and a quinoline-based structure. uomphysics.net | Tridentate N,N,S-donor ligand. figshare.comuomphysics.net | figshare.comuomphysics.net |
| Quinoline-based dihydrazone derivatives | Two-step reaction: nucleophilic substitution followed by condensation with quinoline aldehydes. nih.gov | Symmetric molecules with two quinoline units linked by dihydrazone bridges. nih.gov | nih.gov |
Synthesis of Metal Complexes with Naphthylquinoline Ligands
A variety of metal complexes incorporating this compound-derived ligands have been synthesized, with a particular focus on transition metals known for their interesting photophysical and catalytic properties.
Iridium(III) Complexes: Cyclometalated iridium(III) complexes are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and as photosensitizers. rsc.orgacs.orgnih.gov The synthesis of these complexes typically involves the reaction of a cyclometalated iridium(III) dimer, such as [Ir(C^N)2Cl]2, with the desired ancillary ligand. rsc.org For example, new cyclometalated Ir(III)-quinoline complexes have been prepared using 5,7-dihalo-8-hydroxylquinoline ligands and an [Ir(2-phenylisoquinoline)2Cl]2 precursor. rsc.org Another general route involves reacting dimeric Ir(III) precursors, [Ir2(C^N)4Cl2], with two equivalents of a diimine ligand in a mixture of methanol (B129727) and dichloromethane, followed by anion exchange with NH4PF6. nih.gov
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with diimine ligands are known for their tunable photophysical properties. researchgate.netmdpi.com A common synthetic method involves reacting [Re(CO)5Cl] with the N,N-chelating ligand in a suitable solvent under reflux. mdpi.com For example, a mononuclear rhenium(I) complex with the general formula [Re(CO)3(N^N)Cl] was synthesized by reacting [Re(CO)5Cl] with 2-(benzothiazol-2-yl)quinoline. niscpr.res.in
Copper(I) Complexes: Copper(I) complexes with bulky diimine ligands, including those based on benzo[h]quinoline, have been prepared. researchgate.net These are typically synthesized by reacting the ligand with a suitable copper(I) salt, such as [Cu(CH3CN)4]PF6. researchgate.net
Cobalt(III), Nickel(II), and Copper(II) Complexes: The tridentate ligand 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) has been used to synthesize cobalt(III), nickel(II), and copper(II) complexes. figshare.comuomphysics.net The synthesis involves the reaction of the ligand with the corresponding metal salt in a suitable solvent. uomphysics.net The resulting complexes have stoichiometries of [Co(III)L2]Cl, [Ni(II)L2], and [Cu(II)LCl]. figshare.comuomphysics.net
The table below provides an overview of synthesized metal complexes.
| Metal Ion | Ligand Type | General Formula | Synthetic Method | Reference |
| Iridium(III) | Cyclometalated phenylquinoline and ancillary quinoline | Ir(C^N)2(N^N) | Reaction of [Ir2(C^N)4Cl2] with a diimine ligand followed by anion exchange. nih.gov | nih.gov |
| Rhenium(I) | 2-(Benzothiazol-2-yl)quinoline | [Re(CO)3(N^N)Cl] | Reaction of [Re(CO)5Cl] with the ligand. niscpr.res.in | niscpr.res.in |
| Copper(I) | Benzo[h]quinoline derivatives | [Cu(L)2]+ | Reaction of the ligand with a Cu(I) salt. | researchgate.net |
| Cobalt(III) | 4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) | [CoL2]Cl | Reaction of CoCl2·6H2O with HL. uomphysics.net | figshare.comuomphysics.net |
| Nickel(II) | 4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) | [NiL2] | Reaction of NiCl2·6H2O with HL. uomphysics.net | figshare.comuomphysics.net |
| Copper(II) | 4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL) | [CuLCl] | Reaction of CuCl2·2H2O with HL. uomphysics.net | figshare.comuomphysics.net |
Spectroscopic and Structural Characterization of Metal Complexes
A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the comprehensive characterization of metal complexes containing this compound-derived ligands.
Spectroscopic Characterization:
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligands and their complexes in solution. niscpr.res.in For instance, in a rhenium(I) complex of 2-(benzothiazol-2-yl)quinoline, NMR analysis confirmed the formation of the desired product. niscpr.res.in In complexes of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide, the disappearance of the hydrazone -NH peak in the 1H NMR spectrum indicates deprotonation upon complexation. uomphysics.net
FT-IR Spectroscopy: Infrared spectroscopy is valuable for identifying the coordination sites of the ligand. uomphysics.net For example, the disappearance of the ν(C=S) band and the appearance of a new band at a lower frequency in the IR spectra of metal complexes of 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide indicates the involvement of the thioamide sulfur in coordination. uomphysics.net
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide insights into their electronic structure and the nature of their excited states. These spectra typically show intense bands corresponding to ligand-centered (π-π*) transitions and, in the case of transition metal complexes, metal-to-ligand charge transfer (MLCT) bands. researchgate.net
Mass Spectrometry: ESI-MS is used to determine the mass of the complexes and confirm their proposed structures. uomphysics.net
Structural Characterization:
The following table summarizes the characterization data for a representative complex.
| Complex | Technique | Key Findings | Reference |
| [Ni(4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide)2] | X-ray Diffraction | Distorted octahedral geometry; two deprotonated ligands are perpendicular. | uomphysics.net |
| [Re(CO)3(2-(benzothiazol-2-yl)quinoline)Cl] | 1H & 13C NMR, FT-IR, UV-Vis | Confirmed the formation of the complex and provided insights into its electronic structure. niscpr.res.in | niscpr.res.in |
| Ir(C^N)2(N^N) | 1H NMR, Elemental Analysis, MALDI-TOF-MASS | Characterized a series of iridium complexes with quinoline derivatives. | acs.org |
Elucidation of Electronic Structures and Excited States in Metal Complexes
The electronic structures and excited states of metal complexes with this compound-derived ligands are of fundamental importance, particularly for applications in photophysics and photocatalysis.
In some cases, ligand-localized (π-π) excited states can also play a significant role. For example, a ruthenium(II) complex with a 2-(2'-pyridyl)benzo[g]quinoline ligand was found to exhibit two non-equilibrated excited states: a luminescent MLCT state and a long-lived transient absorption attributed to a ligand-localized (π-π) state. researchgate.net The coexistence of these different types of excited states can lead to complex photophysical behavior.
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structures and excited states of these complexes. niscpr.res.in These calculations can help to assign the character of the observed electronic transitions and to predict the photophysical properties of new complexes. For a rhenium(I) complex of 2-(benzothiazol-2-yl)quinoline, TD-DFT calculations revealed that the lowest lying triplet excited state has a mixed 3MLCT/3ILCT (intraligand charge transfer) character. niscpr.res.in
The table below highlights key findings regarding the electronic structures and excited states.
| Complex Type | Key Excited States | Experimental/Theoretical Evidence | Impact on Properties | Reference |
| Ruthenium(II) with 2-(2'-pyridyl)benzo[g]quinoline | Coexisting MLCT and ligand-localized (π-π*) states | Transient absorption spectroscopy showing two distinct decay rates. researchgate.net | Complex photophysical behavior with dual excited state characteristics. | researchgate.net |
| Rhenium(I) with 2-(benzothiazol-2-yl)quinoline | Mixed 3MLCT/3ILCT | TD-DFT calculations, natural transition orbital analysis. niscpr.res.in | Determines the phosphorescent emission properties. niscpr.res.in | niscpr.res.in |
| Iridium(III) with phenylquinoline derivatives | MLCT | Tuning of emission wavelengths by modifying ligand structure. shuaigroup.net | Control over the color of phosphorescent emission for OLED applications. shuaigroup.net | shuaigroup.net |
Rational Ligand Design Strategies for Tunable Properties in Metal Complexes
A key advantage of using this compound-based ligands is the ability to rationally design their structure to achieve specific, tunable properties in the resulting metal complexes. This is particularly important for applications in materials science and medicinal chemistry.
Enhancing Biological Activity: In the context of medicinal chemistry, ligand design can be used to enhance the therapeutic potential of metal complexes. For instance, the introduction of dihydrazone moieties with multiple active functional groups is a strategy aimed at improving the biological activity of quinoline-based compounds. nih.gov Molecular docking studies can be employed to predict the binding affinity of these designed ligands with biological targets, guiding the synthesis of more potent anticancer agents. nih.govmdpi.com
Controlling Redox Properties: The ligand framework can also be designed to control the redox properties of the metal complex. For example, in platinum complexes with quinoline-appended antimony ligands, the coordination environment around the platinum and the oxidation state of the antimony can be manipulated through ligand design, which in turn influences the redox behavior of the complex. acs.org
The following table outlines various ligand design strategies and their intended outcomes.
Catalytic Applications of 2 Naphthalen 1 Yl Quinoline and Its Derivatives
Asymmetric Catalysis
The development of atropisomeric quinoline-naphthalene structures has been a significant advancement in asymmetric synthesis. nih.gov A key strategy involves a central-to-axial chirality conversion, which has been successfully used to generate these chiral scaffolds. nih.gov For instance, a two-step method starting with a chiral phosphoric acid-catalyzed Povarov reaction, followed by oxidation, provides access to a variety of functionalized quinoline-naphthalene atropisomers with excellent yields and high enantioselectivity. nih.gov These chiral frameworks are crucial for their subsequent application as ligands in asymmetric catalysis.
Hydroboration Reactions
While the quinoline (B57606) scaffold is a cornerstone in ligand design, specific applications of 2-(naphthalen-1-yl)quinoline derivatives in asymmetric hydroboration are not extensively detailed in current literature. However, the broader field of dearomative hydroboration of quinolines highlights the potential of this chemistry. nih.govacs.org An efficient method for this transformation utilizes stable phosphine-ligated borane (B79455) complexes, where the choice of phosphine (B1218219) ligand can selectively determine whether vicinal (5,6-) or conjugate (5,8-) hydroborated products are formed. nih.govacs.org This regioselectivity is controlled by the ligand, demonstrating that tailored ligands can precisely guide the reaction's outcome. nih.govacs.org Although this work does not use the specific naphthalene-substituted quinoline, it underscores the principle that quinoline-based systems are highly tunable for borylation reactions, a foundational step in hydroboration. Furthermore, the isoelectronic relationship between naphthalenes and boron-nitrogen (B-N) heterocycles like 1,2-benzazaborines points to the potential of using chiral naphthalene (B1677914) isosteres in catalysis. researchgate.net Copper-catalyzed asymmetric hydroboration has been used to create these chiral B-N analogues, suggesting a promising future direction for related quinoline-naphthalene systems. researchgate.net
Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereocenters. While direct examples using this compound as a ligand are not prominent, the principles have been demonstrated with structurally related compounds. For instance, the catalytic asymmetric alkylation of 2-acylimidazole derivatives, which can be considered ester enolate equivalents, has been successfully achieved. nih.gov In one study, a derivative featuring a naphthalene substituent was alkylated with allylic bromides under phase-transfer catalysis using chiral cinchonidinium catalysts, achieving high enantioselectivity (75–99% ee). nih.gov
This demonstrates that the combination of a nitrogen-containing heterocycle (like quinoline or imidazole) with a bulky aromatic system (like naphthalene) can create an effective chiral pocket for stereoselective transformations. The general utility of this approach is highlighted by the successful synthesis of a broad range of enantioenriched 2-acylimidazoles via palladium-catalyzed decarboxylative AAA, which can then be converted into various carboxylic acid derivatives while retaining their enantiopurity. nih.gov
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of a Naphthyl-Substituted Acylimidazole Derivative
| Entry | Allylic Electrophile | Product Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1 | Allyl Bromide | High | 75% | nih.gov |
Asymmetric Synthesis of Chiral Benzimidazole (B57391) Derivatives
The synthesis of chiral benzimidazoles is of significant interest due to their presence in many biologically active molecules. Quinoline and naphthalene aldehydes serve as valuable precursors in these syntheses. A straightforward, one-pot method involves the condensation of a quinoline or naphthalene aldehyde with benzene-1,2-diamine. rsc.org This approach provides direct access to 2-(quinolin-2-yl)-1H-benzo[d]imidazole and 2-(naphthalen-1-yl)-1H-benzo[d]imidazole. While this specific reported synthesis is not asymmetric, the use of the this compound scaffold as a chiral ligand in similar transformations represents a logical extension for inducing enantioselectivity. The inherent chirality of atropisomeric quinoline-naphthalene ligands could be transferred to the product during the formation of the benzimidazole ring.
Polymerization Catalysis (e.g., Olefin Polymerization)
Derivatives of this compound have proven to be effective precatalysts in the field of olefin polymerization. The Ziegler-Natta catalyst, typically comprising a transition metal and an organoaluminum co-catalyst, is a cornerstone of olefin polymerization, enabling the production of polymers with high linearity and stereoselectivity. wikipedia.org
Researchers have synthesized a series of iron(II) and cobalt(II) complexes based on 6-arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)iminopyridine ligands. acs.org These complexes, when activated with either methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), demonstrate high activity for ethylene (B1197577) polymerization, even at elevated temperatures, indicating good thermal stability of the active species. acs.org
Generally, the iron-based precatalysts exhibit higher activities than their cobalt counterparts. The steric bulk of the substituents on the ligand framework plays a crucial role in influencing the molecular weight of the resulting polyethylene. acs.org For instance, bulkier substituents lead to higher molecular weight polymers. acs.org This research highlights how modifying the ligand structure around a core related to this compound can fine-tune the properties of the resulting polymer.
Table 2: Ethylene Polymerization using this compound Derivative Complexes
| Precatalyst | Cocatalyst | Activity (10⁶ g(PE) mol⁻¹ h⁻¹) | Polymer Molecular Weight (kg mol⁻¹) | Reference |
|---|---|---|---|---|
| Fe3 (bulky substituent) | MMAO | High | 297 | acs.org |
| Co3 (bulky substituent) | MMAO | Moderate | 25.6 | acs.org |
| Fe4 | MMAO | 17.0 | - | acs.org |
| Co4 | MMAO | 10.9 | - | acs.org |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.net The this compound scaffold itself is often synthesized using these methods, and its halogenated derivatives serve as excellent substrates for further functionalization.
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is widely used. acs.org For example, 8-(naphthalen-1-yl)quinoline was synthesized in 58% yield via a modified Suzuki coupling between 8-bromoquinoline (B100496) and 1-naphthalenylboronic acid. This demonstrates the direct and efficient construction of the C-C bond linking the two aromatic systems. The versatility of the Suzuki reaction allows for the rapid exploration of analogues for structure-activity relationship (SAR) studies in drug discovery. researchgate.net
The Sonogashira reaction , coupling a terminal alkyne with an aryl or vinyl halide, is another key transformation. This reaction is valuable for creating aryl-alkynyl structures, which are important intermediates in the synthesis of complex molecules and materials. For instance, 2-alkynyl-3-naphthylquinoxalines have been prepared through a sequential Sonogashira coupling followed by a Suzuki coupling, or vice versa, showcasing the power of combining these methods to build complex molecular architectures.
The use of halogenated quinolines as substrates in a variety of palladium-catalyzed cross-coupling reactions, including Kumada, Stille, Negishi, and Heck, has become a standard strategy for synthesizing novel substituted quinoline derivatives.
Table 3: Examples of Cross-Coupling Reactions Involving Quinoline/Naphthalene Scaffolds
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 8-Bromoquinoline | 1-Naphthalenylboronic acid | Palladium-based | 8-(Naphthalen-1-yl)quinoline | |
| Suzuki-Miyaura | Halogenated quinoline/naphthalene | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ / K₂CO₃ | Bi-aryl ester derivatives | researchgate.net |
General Principles of Ligand Design for Enhanced Catalytic Activity and Selectivity
The effectiveness of a metal-catalyzed reaction, particularly in asymmetric synthesis, is profoundly dependent on the design of the chiral ligand. The ligand's structure dictates the steric and electronic environment around the metal center, thereby controlling the catalytic activity and stereoselectivity of the transformation.
Key principles in the design of ligands based on scaffolds like this compound include:
Symmetry and Modularity : For a long time, C₂-symmetric ligands were dominant in asymmetric catalysis. However, more recent trends have moved towards non-symmetrical, modular P,N-ligands, which have often outperformed their symmetric counterparts in various reactions. This modularity allows for fine-tuning by independently modifying different parts of the ligand.
Steric and Electronic Tuning : The steric bulk and electronic properties of the ligand are critical. For instance, in the design of quinoline-appended antimony (Sb) ligands, the concept of a "capping arene" allows for the tuning of reactivity through the donor or withdrawing ability of the arene group. Similarly, in N-heterocyclic carbene (NHC) ligands used for Suzuki reactions, bulky and electron-rich carbenes often lead to superior catalytic performance compared to traditional phosphine ligands.
Inducing Chirality : The primary strategy for enantioselectivity is the direct coordination of a chiral ligand to the metal. The atropisomeric nature of quinoline-naphthalene systems provides a rigid chiral backbone. The orientation of the naphthalene and quinoline rings creates a well-defined chiral pocket that can effectively discriminate between enantiotopic faces of a substrate or transition states.
Computational and In-Silico Design : Modern ligand design increasingly relies on computational methods. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) can analyze the structure-activity relationships of a series of compounds. By mapping the steric and electrostatic fields, these models can identify which structural features are beneficial for activity, guiding the rational design of new, more effective ligands.
Table 4: Key Principles of Ligand Design
| Principle | Description | Desired Outcome | Example Reference |
|---|---|---|---|
| Modularity | Ability to independently modify different fragments of the ligand. | Fine-tuning of steric and electronic properties for a specific reaction. | |
| Chiral Scaffolding | Use of a rigid, stereochemically defined backbone. | High enantioselectivity through effective chiral induction. | nih.gov |
| Electronic Tuning | Adjusting electron-donating or -withdrawing groups on the ligand. | Optimization of the metal center's reactivity (e.g., for oxidative addition/reductive elimination). |
| Computational Modeling | Using in-silico methods (e.g., 3D-QSAR) to predict activity. | Rational design of novel ligands with enhanced performance. | |
Investigation of Reaction Mechanisms in Catalytic Systems
The study of reaction mechanisms is fundamental to understanding and optimizing the catalytic applications of this compound and its derivatives. Research into the mechanistic pathways of catalytic systems involving quinoline scaffolds has provided valuable insights into how these molecules facilitate complex organic transformations. These investigations often involve a combination of experimental studies, such as kinetic analysis and intermediate trapping, and computational modeling.
Mechanisms in Domino Reactions
An efficient method for synthesizing functionalized quinolines involves domino reactions of Morita–Baylis–Hillman (MBH) acetates with active methylene (B1212753) compounds (AMCs). nih.gov The proposed mechanism for this transformation suggests an initial SN2' type displacement. In this process, the anion of the active methylene compound attacks the unsubstituted C1 position of the allylic system in the MBH acetate (B1210297). This attack leads to an accumulation of electron density at the C2 position, which in turn assists the departure of the acetoxy leaving group from the C3 position. nih.gov For the reaction to proceed to the final quinoline product, an equilibration of the alkene geometry of the initial intermediate is necessary before the final cyclization step can occur. nih.gov
The general conditions for these domino reactions leading to quinoline derivatives involve promoting the reaction with anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF). nih.gov While the formation of related naphthalene structures occurs at room temperature, the synthesis of quinolines requires heating to around 90 °C for several hours. nih.gov
Table 1: Representative Conditions for Domino Reaction Synthesis of Quinolines
| Parameter | Condition | Source |
|---|---|---|
| Substrates | Morita–Baylis–Hillman (MBH) acetates, Active Methylene Compounds (AMCs) | nih.gov |
| Promoter | Anhydrous Potassium Carbonate (K₂CO₃) | nih.gov |
| Solvent | N,N-dimethylformamide (DMF) | nih.gov |
| Temperature | 90 °C | nih.gov |
| Time | 6 hours | nih.gov |
Mechanisms in Photocatalytic Systems
Quinoline derivatives are also involved in advanced photocatalytic reactions, such as the Fukuyama indole (B1671886) synthesis, where they can be incorporated into the final product. acs.org In one such system utilizing Johnson solid gold nanoclusters as a heterogeneous visible-light photocatalyst, a detailed catalytic cycle has been proposed. acs.org The process is initiated by the photoexcitation of the gold nanocluster catalyst by blue LED light. acs.org
The proposed mechanism proceeds through the following key steps:
Single-Electron Transfer (SET) : The photoexcited catalyst engages in a single-electron transfer with an O-acyl oxime, which induces the cleavage of the N−O bond to generate an iminyl radical and the oxidized form of the catalyst. acs.org
Radical Formation : The resulting iminyl radical undergoes ring-strain release, leading to the formation of a carbon-centered radical. acs.org
Imidoyl Radical Generation : This carbon-centered radical then adds to an aryl isocyanide, which produces an imidoyl radical intermediate. acs.org
Cyclization and Aromatization : A subsequent intramolecular 5-exo-trig cyclization of the imidoyl radical occurs, followed by a 1,5-hydrogen atom transfer (HAT) to form an indolyl radical. This radical is then reduced by the catalyst, and subsequent protonation yields the final indole product, regenerating the photocatalyst for the next cycle. acs.org
Control experiments have confirmed that the reaction requires the catalyst, light, and a base to proceed efficiently. acs.org
Mechanisms in Iron-Catalyzed C-H Functionalization
Iron-catalyzed reactions represent a cost-effective and environmentally friendly approach for the functionalization of quinolines. The visible-light-induced hydroxyalkylation of quinoline with carboxylic acids under acidic conditions provides a novel route to 4-hydroxyalkyl quinolines. mdpi.com
The proposed mechanism for this transformation is as follows:
Radical Generation : The reaction is initiated by the iron-catalyzed decarboxylation of an alkyl carboxylic acid under visible light irradiation, which generates an alkyl radical. mdpi.com
Radical Addition : This nucleophilic alkyl radical then attacks the protonated quinoline ring, preferentially at the C2 or C4 position. mdpi.com
Oxidation and Hydrolysis : The resulting radical intermediate is oxidized to a cation. In a key divergence from typical Minisci-type reactions, acidic conditions promote the abstraction of a hydrogen atom from the C4-benzylic position of the quinoline, leading to another radical which is subsequently oxidized to a cation. This cation is finally hydrolyzed to yield the 4-hydroxyalkyl quinoline product. mdpi.com
Catalyst Regeneration : Throughout the cycle, the Fe(II) species formed is re-oxidized to Fe(III) by a sacrificial oxidant like potassium iodate (B108269) (KIO₃), thus completing the catalytic cycle. mdpi.com
This method is notable as it achieves both C-C bond formation and subsequent oxidation in a single process under mild conditions. mdpi.com
Table 2: Key Reagents in Iron-Catalyzed Hydroxyalkylation of Quinoline
| Reagent Type | Example | Role | Source |
|---|---|---|---|
| Substrates | Quinoline, Propionic Acid | Reactants | mdpi.com |
| Catalyst | Iron (III) chloride–phenanthroline complex | Facilitates radical formation | mdpi.com |
| Light Source | Blue LED (410–456 nm) | Photo-inducer | mdpi.com |
| Medium | Acidic | Promotes specific reaction pathway | mdpi.com |
| Oxidant | Potassium Iodate (KIO₃) | Regenerates catalyst | mdpi.com |
Applications in Advanced Materials and Sensing Technologies
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LEECs)
The quinoline (B57606) moiety is a well-established building block in the design of materials for organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) due to its electron-transporting capabilities and high photoluminescence quantum yields. Quinoline derivatives have been successfully employed as host materials, electron transport layer (ETL) materials, and fluorescent emitters in OLED devices. The incorporation of a naphthalene (B1677914) unit, as in 2-(naphthalen-1-yl)quinoline, extends the π-conjugation, which can influence the material's electronic properties and, consequently, its electroluminescent performance.
While specific performance data for this compound in OLEDs is not extensively documented in publicly available literature, the principles governing the use of related quinoline derivatives offer insight into its potential. For instance, other quinoline-based materials have been shown to exhibit bright blue and green electroluminescence. A blue-emitting OLED was fabricated using 8,8'-dimethoxy-5,5'-bisquinoline as the electron-transporting and emitting material, which demonstrated a low turn-on voltage of 2.8 eV and a peak emission wavelength of 425 nm. derpharmachemica.com The general structure of an OLED incorporates the emissive material between hole-transporting and electron-transporting layers, all sandwiched between two electrodes.
Light-Emitting Electrochemical Cells (LEECs) represent a simpler device architecture compared to traditional OLEDs. A single active layer containing a luminescent material and an electrolyte is placed between two electrodes. The application of a voltage causes the mobile ions in the electrolyte to redistribute, facilitating electron and hole injection from the electrodes into the luminescent material, leading to light emission. The performance of a LEEC is dependent on the properties of the host and guest compounds within the active layer, including their HOMO/LUMO energy levels and charge carrier mobilities. chimicatechnoacta.ru Given the luminescent properties of quinoline derivatives, it is plausible that this compound could function as a component in the active layer of LEECs.
The following table summarizes the performance of a representative blue-emitting OLED using a quinoline derivative, illustrating the potential of this class of compounds in light-emitting applications.
| Device Component | Material/Parameter | Value |
| Emitting/Electron Transporting Material | 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | - |
| Hole Transporting Material | N,N'-bis-(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) | - |
| Peak Emission Wavelength | - | 425 nm |
| CIE Coordinates | (x, y) | (0.155, 0.10) |
| Turn-on Voltage | - | 2.8 eV |
| Table 1: Performance of a blue-emitting OLED based on a quinoline derivative. derpharmachemica.com |
Development of Chemosensors for Specific Analytes (e.g., Nitro Explosives)
The detection of nitroaromatic compounds, which are common components of explosives, is a critical area of research for security and environmental monitoring. Fluorescent chemosensors based on π-conjugated organic molecules have emerged as a promising technology for this purpose. The sensing mechanism often relies on fluorescence quenching upon interaction of the fluorophore with the electron-deficient nitroaromatic analyte.
Compounds containing both naphthalene and quinoline moieties are excellent candidates for such sensors. The introduction of a nitrogen atom into a polycyclic aromatic hydrocarbon structure can enhance its receptor properties for nitro-analytes by creating a π-conjugated donor-acceptor system. chimicatechnoacta.ru Research on benzo[de]naphtho[1,8-gh]quinolines, which can be synthesized from (naphthalen-1-yl)isoquinolines, demonstrates the potential of this structural motif. These compounds exhibit fluorescence emission in the blue-green region (454–482 nm) with quantum yields as high as 54%. chimicatechnoacta.ru
The effectiveness of these chemosensors is quantified by the Stern-Volmer constant (KSV), which indicates the sensitivity of the fluorescent probe to the analyte. Higher KSV values signify more efficient quenching. The limit of detection (LOD) is another crucial parameter, representing the lowest concentration of an analyte that can be reliably detected. Studies on benzo[de]naphtho[1,8-gh]quinolines have shown significant fluorescence quenching in the presence of nitro explosives like picric acid (PA), 2,4-dinitrotoluene (B133949) (DNT), and RDX. chimicatechnoacta.ru
| Analyte | Stern-Volmer Constant (KSV) [M-1] | Limit of Detection (LOD) [ppm] |
| Picric Acid (PA) | 21587 | 1.4 |
| 2,4-Dinitrotoluene (DNT) | - | 12.5 |
| RDX | - | 22.4 |
| Table 2: Performance of a benzo[de]naphtho[1,8-gh]quinoline-based fluorescent chemosensor for the detection of nitro explosives. chimicatechnoacta.ru |
The high sensitivity of these related compounds suggests that this compound itself could be a promising platform for the development of fluorescent chemosensors for nitro explosives and other electron-deficient analytes.
Application as Dyes and Pigments
Quinoline and its derivatives have a historical connection to the dye industry. For instance, certain cyanine (B1664457) dyes are based on quinoline structures. afirm-group.com Quinoline can also be found as a contaminant in dispersing agents used in the dyeing process for disperse and vat dyes, particularly those derived from naphthalene. afirm-group.com This association underscores the chromophoric nature of the quinoline and naphthalene ring systems.
The structure of this compound, featuring an extended system of conjugated double bonds spanning both the quinoline and naphthalene rings, is characteristic of an organic chromophore. This extended π-system is responsible for the absorption of light in the ultraviolet-visible region, which is a fundamental property of dyes and pigments. The specific color of such a compound would depend on the exact wavelengths of light it absorbs. While detailed colorimetric data for this compound is not widely published, its structural features strongly suggest its potential for use as a dye or pigment, or as a scaffold for the synthesis of new colorants.
Corrosion Inhibition Mechanisms and Materials Science
The prevention of metal corrosion is a significant industrial challenge, particularly for mild steel in acidic environments. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons, are known to be effective corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. derpharmachemica.compsu.edu
Quinoline derivatives have been extensively studied as corrosion inhibitors for mild steel in acidic solutions such as hydrochloric acid (HCl). derpharmachemica.compsu.edubiointerfaceresearch.com The nitrogen atom in the quinoline ring, with its lone pair of electrons, can coordinate with the vacant d-orbitals of iron atoms on the steel surface. Additionally, the π-electrons of the aromatic rings contribute to the adsorption process, leading to the formation of a stable, protective film. biointerfaceresearch.com
The presence of the naphthalene moiety in this compound provides a larger surface area for adsorption compared to quinoline alone, which could potentially enhance its inhibition efficiency. Studies on various quinoline derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, at relatively low concentrations. derpharmachemica.combiointerfaceresearch.com The inhibition efficiency typically increases with the concentration of the inhibitor.
The following table presents the corrosion inhibition performance of a representative quinoline derivative on mild steel in a 1 M HCl solution, highlighting the effectiveness of this class of compounds.
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
| 4-chloro,8-(trifluoromethyl) quinoline | 1000 | 92 |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | 500 | 93 |
| Table 3: Corrosion inhibition efficiency of representative quinoline derivatives on mild steel in acidic media. derpharmachemica.combiointerfaceresearch.com |
The mechanism of inhibition is typically classified as mixed-type, meaning the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The strong adsorption and high inhibition efficiencies observed for related quinoline compounds suggest that this compound would be a highly effective corrosion inhibitor for mild steel in acidic environments.
Advanced Reaction Mechanisms Involving 2 Naphthalen 1 Yl Quinoline
Mechanistic Pathways of Cyclization and Annulation Reactions
The rigid, planar structure of 2-(Naphthalen-1-yl)quinoline, featuring proximate naphthalene (B1677914) and quinoline (B57606) rings, serves as an ideal scaffold for intramolecular cyclization and annulation reactions. These reactions lead to the formation of complex, polycyclic aromatic systems, often with valuable photophysical and electronic properties. The mechanisms are typically facilitated by acid catalysis or transition metals, enabling the construction of novel heterocyclic frameworks.
Another significant pathway is iodocyclization, which has been reported for the synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives from 3-alkynyl-2-(methylthio/seleno)quinolines. rsc.org The mechanism, supported by Density Functional Theory (DFT) calculations, proceeds via the activation of the alkyne by an iodine electrophile (I+), forming a vinyl-iodonium intermediate. rsc.org This is followed by an intramolecular nucleophilic attack from the sulfur or selenium atom onto the activated alkyne, leading to a 6-endo-dig cyclization. Subsequent deprotonation yields the final halogenated, fused heterocyclic product, which can be further functionalized using palladium-catalyzed cross-coupling reactions. rsc.org
These cyclization strategies demonstrate how the inherent structure of this compound precursors can be exploited to generate complex, fused polyheterocyclic systems.
Table 1: Mechanistic Summary of Cyclization and Annulation Reactions
| Reaction Type | Reagents/Conditions | Mechanistic Steps | Product Type |
|---|---|---|---|
| Brønsted Acid-Mediated Cycloisomerization | MsOH, 140 °C | Protonation, intramolecular electrophilic attack, cyclization, dehydration/rearrangement. | Thienonaphthoquinolines rsc.org |
Electrophilic and Nucleophilic Substitution Mechanisms in Quinoline and Naphthalene Moieties
The reactivity of this compound in substitution reactions is dictated by the distinct electronic properties of its two constituent aromatic systems: the electron-deficient quinoline ring and the electron-rich naphthalene ring.
Electrophilic Substitution: The quinoline nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net Consequently, electrophilic attack preferentially occurs on the more activated carbocyclic (benzene) portion of the quinoline ring, primarily at positions 5 and 8. researchgate.net The naphthalene ring, being electron-rich, is more susceptible to electrophilic attack than the quinoline ring. In this compound, the naphthalene moiety provides alternative sites for substitution. The precise location of the attack on the naphthalene ring is influenced by the directing effects of the quinoline substituent and the inherent reactivity of the naphthalene positions.
Nucleophilic Substitution: Conversely, the pyridine (B92270) ring of the quinoline moiety is highly susceptible to nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature. Nucleophilic attack occurs predominantly at positions 2 and 4. researchgate.netquora.com In the parent compound, this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed towards the C4 position, especially if a good leaving group is present. The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), where the negative charge is delocalized onto the nitrogen atom, followed by the elimination of a leaving group to restore aromaticity. quimicaorganica.org The presence of the bulky naphthalene group at the C2 position may sterically hinder, to some extent, attacks at adjacent positions but primarily directs nucleophiles to the C4 position.
Table 2: Regioselectivity in Substitution Reactions of this compound
| Reaction Type | Preferred Positions on Quinoline Ring | Preferred Positions on Naphthalene Ring | Mechanistic Rationale |
|---|---|---|---|
| Electrophilic Substitution | C5, C8 | Electron-rich positions (e.g., C4', C5', C8') | Nitrogen atom deactivates the quinoline ring; attack occurs on the more activated benzene (B151609) or naphthalene rings. researchgate.net |
Oxidation and Reduction Reaction Mechanisms
The oxidation and reduction of this compound involve selective transformations of either the quinoline or naphthalene ring systems, depending on the reagents and reaction conditions.
Oxidation Mechanisms: The quinoline ring is relatively resistant to oxidation, especially under conditions that readily cleave benzene rings. youtube.com However, the nitrogen atom can be oxidized. Reaction with peroxycarboxylic acids typically leads to the formation of this compound N-oxide. researchgate.net This transformation proceeds via the nucleophilic attack of the quinoline nitrogen on the electrophilic oxygen of the peroxy acid.
Stronger oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can lead to the oxidative degradation of the carbocyclic rings. Given the relative stability, the benzene part of the quinoline ring may be cleaved to yield a pyridine-dicarboxylic acid derivative. However, the naphthalene ring is also susceptible to oxidation. In a one-pot synthesis of naphthoate derivatives, a periodic acid (H₅IO₆)-mediated C-C bond oxidative cleavage of a vicinal diol intermediate was a key step. nih.gov This suggests that under specific conditions, the naphthalene moiety could undergo oxidative ring-opening.
Reduction Mechanisms: The pyridine portion of the quinoline ring is readily reduced due to its electron-deficient character. Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or reduction with metal hydrides will selectively reduce the nitrogen-containing ring to afford 2-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline. The mechanism for catalytic hydrogenation involves the adsorption of the molecule onto the catalyst surface and the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring. More forcing reduction conditions are required to reduce the more stable benzene and naphthalene rings.
Table 3: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent | Product(s) | Mechanistic Feature |
|---|---|---|---|
| Oxidation | Peroxycarboxylic acid | This compound N-oxide | Nucleophilic attack of quinoline nitrogen on peroxide oxygen. researchgate.net |
| Oxidation | Hot alkaline KMnO₄ | Pyridine-dicarboxylic acid derivatives | Oxidative cleavage of the benzene portion of the quinoline or the naphthalene ring. youtube.com |
Detailed Mechanisms of Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures from simple precursors in a single pot, enhancing synthetic efficiency. baranlab.org The synthesis of quinoline and naphthalene derivatives is often achieved through such elegant pathways.
A relevant example is the domino reaction between Morita-Baylis-Hillman (MBH) acetates and active methylene (B1212753) compounds to form functionalized quinolines. nih.gov While this describes the synthesis of the quinoline core rather than a reaction of this compound itself, the mechanistic principles are critical. A typical mechanism involves an initial SN2' displacement of the acetate (B1210297) by the anion of an active methylene compound. nih.govmdpi.com This is followed by an intramolecular cyclization, often an SNAr reaction, where a nucleophilic center on the newly introduced chain attacks an activated position on an aromatic ring precursor to the quinoline or naphthalene system. A final elimination step leads to aromatization. mdpi.com
More complex cascades, such as a Knoevenagel/Michael/Michael/Michael sequence, have been developed for generating highly substituted cyclic systems. researchgate.net For instance, a formal [1+2+3] cyclization to produce indenonaphthopyran derivatives involves a sequence initiated by a Knoevenagel condensation, followed by an Oxa-Michael and a Michael addition, and culminating in a final cyclization/hemiketalization. researchgate.net These intricate sequences demonstrate the power of cascade reactions to rapidly build molecular complexity through a series of mechanistically linked steps. A palladium-catalyzed multi-step cascade has also been reported for synthesizing fused imidazolo-thiazoles, involving Michael addition, elimination, and intramolecular cyclization. nih.gov
For a molecule like this compound, a hypothetical cascade could be initiated by functionalizing either the quinoline or naphthalene ring, followed by a series of intramolecular reactions. For example, the introduction of a suitable side chain at the C4 position of the quinoline could trigger an intramolecular cyclization onto the C8 position of the naphthalene ring, leading to a highly complex, rigid, and fused polycyclic structure. These reactions are highly substrate-dependent and are designed to proceed through a programmed sequence of bond-forming events. baranlab.org
Future Research Horizons for this compound: A Roadmap for Innovation
The heterocyclic compound this compound, a unique molecular architecture fusing the quinoline and naphthalene ring systems, is emerging as a focal point for significant research endeavors. Its distinct structural and electronic properties have laid the groundwork for potential applications across a spectrum of scientific disciplines. This article delineates key future research directions poised to unlock the full potential of this promising compound, focusing on sustainable synthesis, derivative design, advanced analytical techniques, and expanded applications.
Q & A
Q. What are the established synthetic routes for 2-(Naphthalen-1-yl)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via gold-catalyzed cascade reactions (yield: 39%, 32.0 µmol scale) or acid-catalyzed cyclization/aromatization using Zn(OTf)₂ (yield: 77%) . Optimization involves adjusting catalysts (e.g., AuCl₃ for cascade reactions) and temperature (e.g., reflux in toluene for cyclization). Key parameters include reaction time (6–12 hours) and stoichiometric ratios of precursors (e.g., 1:1.2 for alkyne coupling partners) .
Q. How is this compound structurally characterized, and what validation criteria ensure accuracy?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Criteria include R-factor ≤ 0.05, data-to-parameter ratio > 10, and validation of bond lengths/angles against databases (e.g., mean σ(C–C) = 0.003 Å) . NMR (¹H, ¹³C) and HRMS confirm purity, with δ 8.34–7.23 ppm in ¹H-NMR for aromatic protons .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use cancer cell line panels (e.g., NCI-60) for cytotoxicity screening and histone modification assays (e.g., H3K27me3 levels via ELISA) to assess EZH2 inhibition potential . IC₅₀ values are calculated using dose-response curves (4-parameter logistic model) with triplicate technical replicates.
Advanced Research Questions
Q. How do crystallographic data resolve contradictions between computational and experimental molecular geometries?
- Methodological Answer : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data (e.g., torsion angles, dihedral deviations). For this compound, discrepancies >5° in naphthyl-quinoline dihedrals suggest solvation effects or crystal packing forces . Use software like Mercury to overlay models and quantify RMSD .
Q. What strategies mitigate challenges in synthesizing this compound derivatives for targeted drug delivery?
- Methodological Answer : Introduce polar substituents (e.g., sulfonyl groups) via halogenation (Cl₂/FeCl₃) or cross-coupling (Suzuki-Miyaura) to enhance solubility. Monitor regioselectivity using TLC and LC-MS. For example, 2-(2-Naphthalenesulfonyl) derivatives improve aqueous stability (t₁/₂ > 24 hrs in PBS) .
Q. How can researchers design robust structure-activity relationship (SAR) studies for quinoline-based EZH2 inhibitors?
- Methodological Answer :
- Core Modifications : Replace the naphthyl group with heteroaromatic rings (e.g., indole) and quantify binding affinity via SPR or ITC .
- Substituent Effects : Test methyl, methoxy, or nitro groups at the 4-position of quinoline. Use molecular docking (AutoDock Vina) to predict interactions with EZH2’s SET domain (PDB: 5HYN) .
- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values.
Methodological and Ethical Considerations
What frameworks ensure rigorous formulation of research questions for quinoline-based studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO framework:
Q. How should researchers address ethical challenges in reporting contradictory crystallographic or pharmacological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
